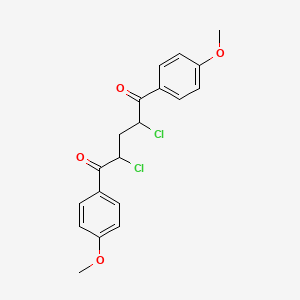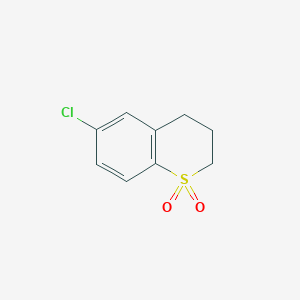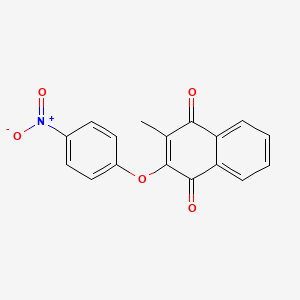
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system substituted with a methyl group, a nitrophenoxy group, and two ketone functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and a naphthoquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and etherification reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
科学的研究の応用
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the nitrophenoxy group but shares the naphthoquinone core.
3-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks the methyl and phenoxy groups.
2-Methyl-3-phenoxynaphthalene-1,4-dione: Similar structure but without the nitro group.
Uniqueness
2-Methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione is unique due to the presence of both the nitrophenoxy and methyl groups on the naphthoquinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
92177-51-0 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC名 |
2-methyl-3-(4-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c1-10-15(19)13-4-2-3-5-14(13)16(20)17(10)23-12-8-6-11(7-9-12)18(21)22/h2-9H,1H3 |
InChIキー |
DXNDKXDUZPQHOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


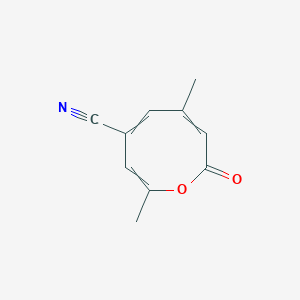
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


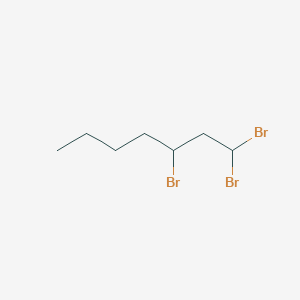
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
